molecular formula C6H13NO3 B2917646 (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid CAS No. 2460739-33-5

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid

Cat. No. B2917646
CAS RN: 2460739-33-5
M. Wt: 147.174
InChI Key: CIVVRPHZRYVSCF-CRCLSJGQSA-N
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Description

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid, also known as DMHB, is a chiral compound that has attracted significant attention in the scientific community due to its potential as a versatile building block for the synthesis of various biologically active compounds. DMHB is a β-hydroxy-α-amino acid that contains both a hydroxyl group and an amino group, making it an important intermediate in the synthesis of peptides, amino acids, and other bioactive molecules.

Scientific Research Applications

  • Renin Inhibitory Activity : A study describes the synthesis of a compound useful as an intermediate for preparing renin inhibitory peptides, highlighting its potential role in the development of renin inhibitors (Thaisrivongs et al., 1987).

  • Complex Formation with β-Cyclodextrin : Research indicates that dimeric (R)-3-hydroxybutanoic acid forms an inclusion complex with β-cyclodextrin in aqueous solution, which could have implications in molecular encapsulation and drug delivery systems (Li et al., 1998).

  • Alkylation of 3-Aminobutanoic Acid : A study discusses the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its potential utility in synthetic organic chemistry (Estermann & Seebach, 1988).

  • Synthesis of Labeled Oligo[(R)-3-Hydroxybutanoic Acids] : Research presents the synthesis of oligo[(R)-3-hydroxybutanoic acids] with various labels, which could be significant for biochemical investigations (Fritz & Seebach, 1998).

  • Vibrational Spectra of Zwitterionic 3-Aminobutanoic Acid : A study explores the vibrational spectra of zwitterionic 3-aminobutanoic acid, providing insights that are essential for understanding the structural properties of unnatural amino acids (Yalagi, 2022).

  • Iron(III)-, Gallium(III)-, or Zirconium(IV)-Assisted Ring Closure : Research investigates the role of metal ions in forming complexes with hydroxamic acid ligands, which has potential applications in medicine and environmental science (Brown & Codd, 2020).

  • Synthesis of Vicinal Bishydroxylamine : A study on the synthesis of bishydroxylamine from specific reactants, indicating its potential applications in synthetic chemistry (Ovcharenko et al., 1999).

  • Synthesis of Adda, a Cyanobacterial Hepatotoxin Amino Acid : This research outlines the synthetic route for Adda, an important component of cyanobacterial hepatotoxins, demonstrating its relevance in toxin research (Namikoshi et al., 1989).

  • Biocatalytic Synthesis of 2-Amino-4-hydroxybutanoic Acid : The study describes a biocatalytic approach for synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting its importance in the field of biochemistry (Hernández et al., 2017).

  • Protonation Equilibria of DL-3-amino-2-hydroxypropanoic acid : This research provides insights into the protonation constants of DL-3-amino-2-hydroxypropanoic acid, which is crucial for understanding its chemical behavior (Braibanti et al., 1976).

properties

IUPAC Name

(2R,3S)-2-(dimethylamino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVRPHZRYVSCF-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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